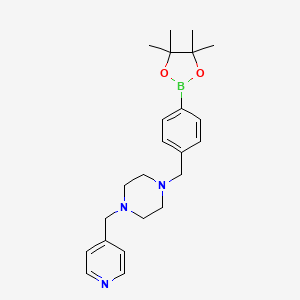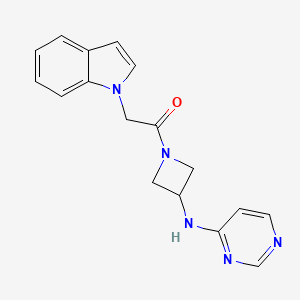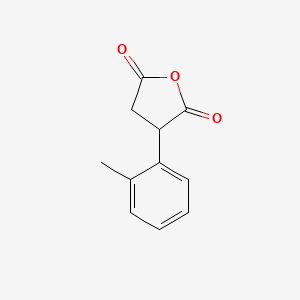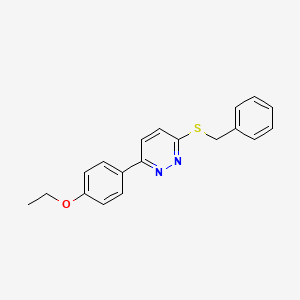
(3-Amino-7-methoxy-1-benzofuran-2-yl)(4-chlorophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(3-Amino-7-methoxy-1-benzofuran-2-yl)(4-chlorophenyl)methanone” is a chemical compound with the linear formula C16H13NO3 . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich . The compound is related to benzofuran derivatives, which are found to be suitable structures with a wide range of biological and pharmacological applications .
Synthesis Analysis
The synthesis of benzofuran derivatives often involves strategies like the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Other strategies include the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones, and the cyclization of aryl acetylenes using transition-metal catalysis .
Molecular Structure Analysis
The molecular structure of benzofuran derivatives, including “this compound”, is characterized by a benzofuran ring. The 4-position of the benzofuran may be substituted or unsubstituted, but good antimicrobial activity was exhibited when the substituent on the 4-position contained halogens or hydroxyl groups .
Chemical Reactions Analysis
The chemical reactions involving benzofuran derivatives are diverse and depend on the specific structure and substituents of the compound. For instance, some benzofuran derivatives have shown excellent activities against E. coli and S. aureus .
Scientific Research Applications
Anticancer Applications
Benzofuran derivatives have been extensively studied for their anticancer properties. A comprehensive review by Sugita et al. (2017) highlights the tumor specificity and reduced keratinocyte toxicity of certain benzofuran compounds, indicating their potential as less harmful anticancer drugs. The study found that specific modifications in benzofuran derivatives can lead to compounds inducing apoptotic cell death in human oral squamous cell carcinoma cells, with a correlation between their molecular size, lipophilicity, and tumor specificity. This suggests that (3-Amino-7-methoxy-1-benzofuran-2-yl)(4-chlorophenyl)methanone, with appropriate functional group modifications, could have potential applications in developing new anticancer drugs with minimized side effects on healthy cells Sugita, Takao, Uesawa, & Sakagami, 2017.
Antimicrobial Applications
The structural features of benzofuran derivatives make them promising candidates for antimicrobial therapy. Research by Hiremathad et al. (2015) underlines the efficiency of benzofuran compounds as antimicrobial agents against a range of microbes, including bacteria and fungi. These compounds' unique structural features contribute to their broad spectrum of biological activities, making them valuable in the search for new antimicrobial drugs. Given the structural similarity, this compound could be explored for its antimicrobial efficacy, potentially leading to new treatments for infections resistant to current antibiotics Hiremathad, Patil, Chethana, Chand, Santos, & Keri, 2015.
Pharmacokinetic and Toxicological Studies
Understanding the pharmacokinetics and toxicological profile of benzofuran derivatives is crucial for their development into safe and effective drugs. A study by Nugteren-van Lonkhuyzen et al. (2015) on new psychoactive substances (NPS) including benzofurans, highlights the importance of pharmacokinetic studies in assessing drug safety and effectiveness. While the study focuses on substances like 2C-B and 4-FA, it underscores the need for thorough research on the metabolism, drug interactions, and potential toxicological implications of benzofuran derivatives. This is relevant for this compound, as understanding its metabolic pathways and interaction with other compounds is essential for assessing its safety and efficacy as a pharmaceutical agent Nugteren-van Lonkhuyzen, Van Riel, Brunt, & Hondebrink, 2015.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(3-amino-7-methoxy-1-benzofuran-2-yl)-(4-chlorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO3/c1-20-12-4-2-3-11-13(18)16(21-15(11)12)14(19)9-5-7-10(17)8-6-9/h2-8H,18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMKKDOVVAZHOII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2N)C(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3-Amino-6-cyclopropyl-4-(furan-2-yl)thieno[2,3-b]pyridin-2-yl)(phenyl)methanone](/img/structure/B2591522.png)
![Methyl 2-[2-[(4-methylphenyl)sulfonylamino]benzoyl]imino-3-prop-2-enyl-1,3-benzothiazole-6-carboxylate](/img/structure/B2591523.png)
![4-[(4-Hydroxyquinazolin-2-yl)methyl]piperazine-1-carbaldehyde](/img/structure/B2591524.png)


![N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)methanesulfonamide](/img/structure/B2591532.png)


![[3-(Methoxycarbonyl)furan-2-yl]methyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B2591536.png)

![7-Chloro-1-(3-fluorophenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2591539.png)
![N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2591540.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)isobutyramide](/img/structure/B2591543.png)